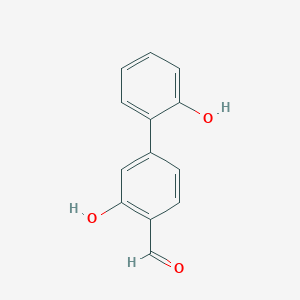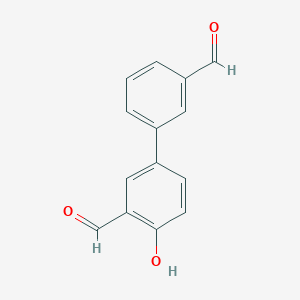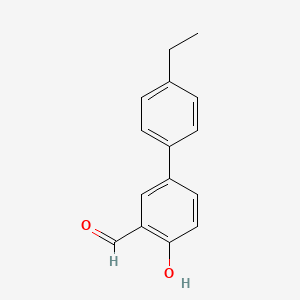
6-(4-Formylphenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Formylphenyl)-2-formylphenol, 95% (6-(4-FPF)-2-FP) is a phenolic compound with a wide range of applications. It is a colorless solid with a melting point of about 80°C and is soluble in organic solvents such as methanol and ethanol. 6-(4-FPF)-2-FP has been used in various fields from medicine to agriculture. It has been found to have anti-cancer and anti-inflammatory properties, as well as being used as an insecticide and fungicide.
Scientific Research Applications
6-(4-FPF)-2-FP has a wide range of scientific research applications. It has been used in studies related to anti-cancer and anti-inflammatory properties, as well as being used as an insecticide and fungicide. In addition, 6-(4-FPF)-2-FP has been used in studies related to the inhibition of the enzyme aromatase, which is involved in the synthesis of estrogen. It has also been used in studies related to the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Mechanism of Action
The mechanism of action of 6-(4-FPF)-2-FP is not yet fully understood. However, it is believed to act by inhibiting the enzymes aromatase and COX-2. Aromatase is involved in the synthesis of estrogen, and COX-2 is involved in inflammation and pain. In addition, 6-(4-FPF)-2-FP may also act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
6-(4-FPF)-2-FP has been found to have anti-cancer and anti-inflammatory properties, as well as being used as an insecticide and fungicide. In addition, it has been found to inhibit the enzyme aromatase, which is involved in the synthesis of estrogen. It has also been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, 6-(4-FPF)-2-FP may also act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(4-FPF)-2-FP in lab experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, it is a relatively stable compound and can be stored for long periods of time. The limitations of using 6-(4-FPF)-2-FP in lab experiments include its low solubility in water and its low melting point, which may make it difficult to handle.
Future Directions
The potential future directions for 6-(4-FPF)-2-FP include further research into its anti-cancer, anti-inflammatory, and antioxidant properties. In addition, further research into the mechanism of action of 6-(4-FPF)-2-FP could lead to new applications for the compound, such as in the treatment of various diseases. Additionally, further research into the synthesis and purification of 6-(4-FPF)-2-FP could lead to improved methods of production and increased yields. Finally, further research into the safety and toxicity of 6-(4-FPF)-2-FP could lead to improved safety protocols when using the compound in lab experiments.
Synthesis Methods
6-(4-FPF)-2-FP can be synthesized from 4-hydroxybenzaldehyde and 2-formylphenol. The reaction is carried out in a two-step process, first by reacting 4-hydroxybenzaldehyde with 2-formylphenol in the presence of an acid catalyst, followed by the addition of a base to the reaction mixture. The reaction yields a white solid which is then purified by column chromatography.
properties
IUPAC Name |
3-(4-formylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-10-4-6-11(7-5-10)13-3-1-2-12(9-16)14(13)17/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMZRJGGAJBRBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)C=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685054 |
Source


|
| Record name | 2-Hydroxy[1,1'-biphenyl]-3,4'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Formylphenyl)-2-formylphenol | |
CAS RN |
1261985-17-4 |
Source


|
| Record name | 2-Hydroxy[1,1'-biphenyl]-3,4'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














